molecular formula C27H23N5O4 B1678047 Pranlukast CAS No. 103177-37-3

Pranlukast

Numéro de catalogue B1678047
Numéro CAS: 103177-37-3
Poids moléculaire: 481.5 g/mol
Clé InChI: NBQKINXMPLXUET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pranlukast is a cysteinyl leukotriene receptor-1 antagonist . It works similarly to Merck & Co.'s montelukast (Singulair) and is widely used in Japan . It antagonizes or reduces bronchospasm caused, principally in asthmatics, by an allergic reaction to accidentally or inadvertently encountered allergens .


Synthesis Analysis

Pranlukast’s improved dissolution and oral bioavailability were achieved by particle surface modification with surfactants and homogenization . The surface-modified pranlukast hemihydrate microparticles were developed using the spray-drying method with a hydrophilic polymer, a surfactant, and water .


Molecular Structure Analysis

Pranlukast has a molecular formula of C27H23N5O4 and a molar mass of 481.512 g/mol . Three new anhydrate forms of Pranlukast (AH, form I-III) were reported, characterized by PXRD, TG-DTA, simultaneous PXRD-DSC, and vapor sorption analysis .


Chemical Reactions Analysis

Pranlukast and its oxidative metabolites were determined in human plasma using a highly sensitive and selective liquid chromatography/ionspray tandem mass spectrometry (LC/MS/MS) method . Pranlukast also showed metabolic changes in Mycobacterium tuberculosis .


Physical And Chemical Properties Analysis

Pranlukast is formulated as a hemihydrate (HH) form in the drug product . It transforms to three new anhydrate forms (AH, form I-III) as the temperature increases from 25°C to 210°C .

Applications De Recherche Scientifique

  • Bronchial Asthma Treatment

    • Application Summary : Pranlukast is an oral agent with high efficacy against bronchial asthma . It was developed by Ono Pharmaceutical as the world’s first cysteinyl leukotriene (CysLT) receptor antagonist .
    • Methods of Application : Pranlukast is administered orally. It was approved for the indications of bronchial asthma .
    • Results or Outcomes : Pranlukast has been successful in treating bronchial asthma, with sales reaching 399 million USD at its peak around 2006 .
  • Stability Analysis

    • Application Summary : A stability-indicating RP-HPLC method for Pranlukast hydrate has been developed and validated .
    • Methods of Application : The reverse phase high performance liquid chromatographic method was developed using Shimadzu Column: Kromosil 100 C 18 (150 mm × 4.6 mm × 5 μm) and mobile phase Acetonitrile: 0.1% Glacial acetic acid (85: 15% v/v) .
    • Results or Outcomes : In acid, alkaline, oxidative stress conditions, Pranlukast hydrate degrades significantly and in photolytic, dry heat, hydrolytic conditions remain stable .
  • Adjunct to Standard Asthma Therapy

    • Application Summary : Pranlukast is used as an adjunct to the standard therapy of inhaled steroids with inhaled long- and/or short-acting beta-agonists .
    • Methods of Application : Pranlukast is administered orally as an adjunct to standard asthma therapy .
    • Results or Outcomes : The use of Pranlukast as an adjunct to standard asthma therapy has been found to be effective, although specific quantitative data or statistical analyses are not readily available .
  • Inhibition of Mycobacterium Tuberculosis

    • Application Summary : Pranlukast, an allosteric inhibitor of MtArgJ (Mtb ornithine acetyltransferase), has been shown to inhibit the survival and virulence of Mycobacterium tuberculosis .
    • Methods of Application : The specific methods of application or experimental procedures for this use of Pranlukast are not detailed in the available resources .
    • Results or Outcomes : The main objective of the study was to identify the altered metabolic pathways and biological processes associated with the differentially expressed metabolites by Pranlukast in Mycobacterium tuberculosis .

Safety And Hazards

Pranlukast is generally well-tolerated with an adverse event profile similar to that of placebo . Common side effects include headache, abdominal or stomach pain, cough, dental pain, dizziness, fever, heartburn, skin rash, stuffy nose, weakness, or unusual tiredness .

Propriétés

IUPAC Name

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQKINXMPLXUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043782
Record name Pranlukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pranlukast selectively antagonizes leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1, in the human airway. Pranlukast inhibits the actions of LTD4 at the CysLT1 receptor, preventing airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus.
Record name Pranlukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pranlukast

CAS RN

103177-37-3
Record name Pranlukast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103177-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pranlukast [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103177373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pranlukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pranlukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pranlukast
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRANLUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB8Z891092
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pranlukast
Reactant of Route 2
Reactant of Route 2
Pranlukast
Reactant of Route 3
Reactant of Route 3
Pranlukast
Reactant of Route 4
Reactant of Route 4
Pranlukast
Reactant of Route 5
Reactant of Route 5
Pranlukast
Reactant of Route 6
Pranlukast

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.